

In-depth Technical Guide: 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B174074

[Get Quote](#)

IUPAC Name: **2-(4-methoxyphenyl)-2-methylpropanoic acid**[[1](#)]

This technical guide provides a comprehensive overview of **2-(4-methoxyphenyl)-2-methylpropanoic acid**, catering to researchers, scientists, and professionals in drug development. The guide covers its synthesis, physicochemical properties, and biological activities, with a focus on its potential as a Peroxisome Proliferator-Activated Receptor α (PPAR α) agonist.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(4-methoxyphenyl)-2-methylpropanoic acid** is presented in the table below.

Property	Value
Molecular Formula	C ₁₁ H ₁₄ O ₃
Molecular Weight	194.23 g/mol
CAS Number	2955-46-6
Appearance	Solid
SMILES	CC(C)(c1ccc(OC)cc1)C(=O)O
InChI Key	IQJSVQFIOWWMU-UHFFFAOYSA-N

Synthesis

The synthesis of **2-(4-methoxyphenyl)-2-methylpropanoic acid** can be achieved through a multi-step process starting from 4-methoxyphenylacetonitrile. The general synthetic route involves the α,α -dimethylation of the arylacetonitrile followed by hydrolysis of the nitrile group to a carboxylic acid.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-2-methylpropanoic acid

This protocol is based on established methods for the methylation of arylacetonitriles and subsequent nitrile hydrolysis.

Step 1: Synthesis of 4-Methoxyphenylacetonitrile

A common method for the preparation of 4-methoxyphenylacetonitrile involves the reaction of 4-methoxybenzyl chloride with sodium cyanide.

- Materials: 4-methoxybenzyl chloride, sodium cyanide, acetone (anhydrous), sodium iodide.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxybenzyl chloride (1 equivalent), finely powdered sodium cyanide (1.5 equivalents), and a catalytic amount of sodium iodide in anhydrous acetone.[2][3]
 - Heat the reaction mixture to reflux and stir vigorously for 16-20 hours.[2]
 - After cooling to room temperature, filter the mixture to remove the inorganic salts.
 - Concentrate the filtrate under reduced pressure to yield the crude 4-methoxyphenylacetonitrile. The product can be purified by vacuum distillation.[2][3]

Step 2: α,α -Dimethylation of 4-Methoxyphenylacetonitrile

The selective mono-C-methylation of arylacetonitriles can be achieved with high selectivity using dimethyl carbonate (DMC).[4] To achieve dimethylation, the reaction can be performed sequentially.

- Materials: 4-methoxyphenylacetonitrile, dimethyl carbonate, strong base (e.g., sodium hydride), solvent (e.g., anhydrous THF).
- Procedure:
 - To a solution of 4-methoxyphenylacetonitrile (1 equivalent) in a suitable anhydrous solvent, add a strong base to generate the carbanion.
 - Add dimethyl carbonate (1.1 equivalents) and stir the reaction at an appropriate temperature until the mono-methylation is complete.
 - Repeat the deprotonation and methylation steps to introduce the second methyl group.
 - Quench the reaction and work up to isolate the 2-(4-methoxyphenyl)-2-methylpropionitrile.

Step 3: Hydrolysis of 2-(4-methoxyphenyl)-2-methylpropionitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under acidic or basic conditions.

- Materials: 2-(4-methoxyphenyl)-2-methylpropionitrile, strong acid (e.g., H_2SO_4) or strong base (e.g., NaOH), water.
- Procedure (Acidic Hydrolysis):
 - In a round-bottom flask, combine the nitrile with an excess of aqueous sulfuric acid.
 - Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture and extract the product with a suitable organic solvent.
 - Wash the organic layer, dry over anhydrous sulfate, and concentrate to yield the crude **2-(4-methoxyphenyl)-2-methylpropanoic acid**.
 - The product can be purified by recrystallization.

Biological Activity: PPAR α Agonism

Compounds structurally related to **2-(4-methoxyphenyl)-2-methylpropanoic acid**, particularly those belonging to the fibrate class of drugs, are known to be agonists of Peroxisome Proliferator-Activated Receptor α (PPAR α).^[5] PPAR α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.^[6] Activation of PPAR α leads to the upregulation of genes involved in fatty acid uptake, transport, and β -oxidation, resulting in a reduction of plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.^[6]

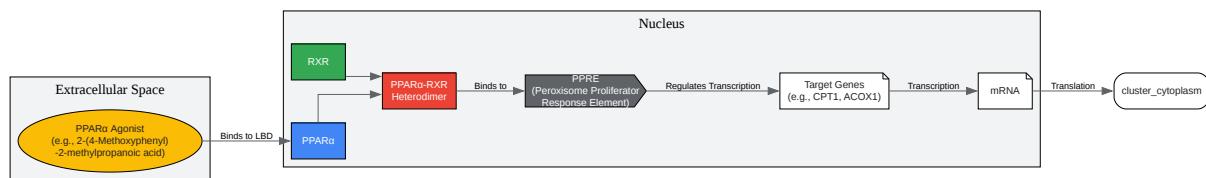
Experimental Protocol: PPAR α Transactivation Assay

The potential of **2-(4-methoxyphenyl)-2-methylpropanoic acid** to act as a PPAR α agonist can be evaluated using a cell-based transactivation assay.

- Objective: To determine the ability of the test compound to activate the human PPAR α receptor and induce the expression of a reporter gene.
- Materials:
 - Mammalian cell line (e.g., HEK293T or HepG2).
 - Expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of human PPAR α fused to the GAL4 DNA-binding domain.
 - Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
 - Transfection reagent.
 - Cell culture medium and supplements.
 - **2-(4-Methoxyphenyl)-2-methylpropanoic acid** (test compound).
 - Known PPAR α agonist (e.g., GW7647) as a positive control.
 - Luciferase assay reagent.
- Procedure:
 - Cell Culture and Transfection:

- Culture the cells in appropriate media.
- Co-transfect the cells with the PPAR α -LBD expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent.
- Compound Treatment:
 - After transfection, seed the cells into 96-well plates.
 - Prepare serial dilutions of the test compound and the positive control.
 - Treat the cells with the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
- Luciferase Assay:
 - After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
- Data Analysis:
 - Normalize the luciferase activity to a co-transfected control plasmid (e.g., β -galactosidase) or to the total protein concentration.
 - Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve.
 - Calculate the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response.

Quantitative Data

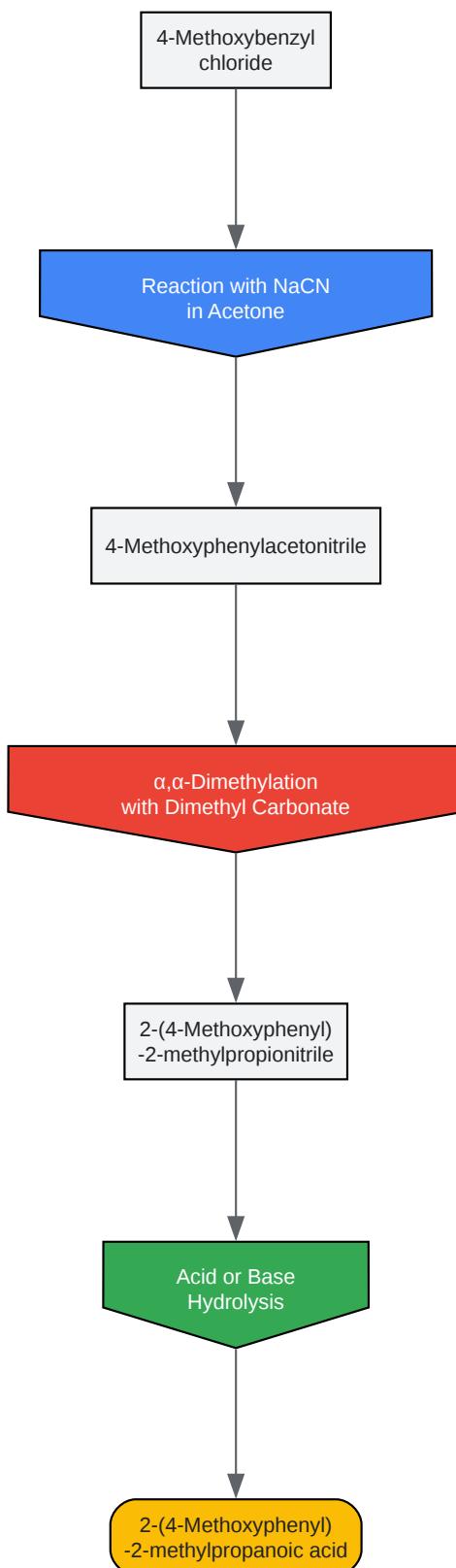

While specific quantitative data for the PPAR α agonistic activity of **2-(4-methoxyphenyl)-2-methylpropanoic acid** is not readily available in the public domain, structurally similar compounds have shown potent activity. For instance, a potent and selective PPAR α agonist, compound 25a, which incorporates the 2-aryl-2-methylpropionic acid group, exhibited an EC₅₀ of 4 nM on PPAR α .^[5] Phthalate monoesters, which also act as PPAR activators, have shown EC₅₀ values for human PPAR α in the micromolar range.^[7] It is plausible that **2-(4-**

methoxyphenyl)-2-methylpropanoic acid would exhibit PPAR α agonism within a similar concentration range.

Signaling Pathway and Experimental Workflow Diagrams

PPAR α Signaling Pathway

The following diagram illustrates the mechanism of action of a PPAR α agonist.



[Click to download full resolution via product page](#)

Caption: PPAR α Signaling Pathway Activation.

Experimental Workflow: Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid

The diagram below outlines the key steps in the synthesis of the target compound.

[Click to download full resolution via product page](#)

Caption: Synthetic Workflow for the Target Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Methoxyphenyl)-2-methylpropanoic acid | C11H14O3 | CID 257579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. Selective mono-C-methylations of arylacetonitriles and arylacetates with dimethylcarbonate: a mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 7. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: 2-(4-Methoxyphenyl)-2-methylpropanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b174074#2-4-methoxyphenyl-2-methylpropanoic-acid-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com